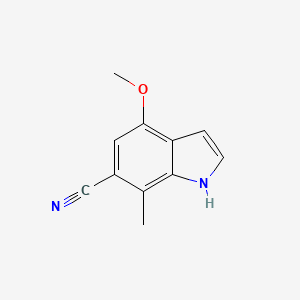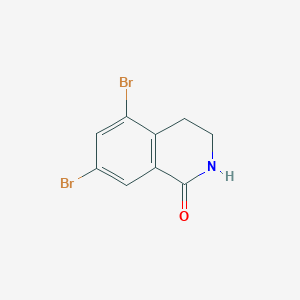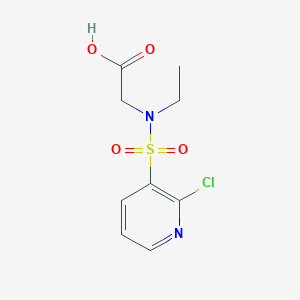
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid
Vue d'ensemble
Description
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1183511-00-3. It has a molecular weight of 278.72 and its IUPAC name is (2-chloro-3-pyridinyl)sulfonylamino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Structural Characterization in Metal Complexes
Research by Sousa et al. (2001) explored the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to products potentially relevant to the study of metal complexes. These complexes could have implications for material science and inorganic chemistry research (Sousa et al., 2001).
Antimicrobial Activity of Heterocyclic Compounds
El‐Emary, Al-muaikel, and Moustafa (2002) investigated the antimicrobial activity of new heterocyclic compounds, including derivatives of 2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid. This research contributes to the development of potential antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis for Preclinical and Clinical Studies
Andersen et al. (2013) described the synthesis of compounds involving 2-chloropyridine for supporting preclinical and clinical studies, showcasing its application in the development of pharmaceutical compounds (Andersen et al., 2013).
Antibacterial Agent Synthesis
Research by Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic compounds with a sulfonamido moiety, aimed at developing effective antibacterial agents. This highlights the compound's potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antiproliferative Activity Against Cancer Cell Lines
Awad et al. (2015) synthesized new pyrimidine derivatives, exploring their antiproliferative activity against various human cancer cell lines. This suggests its application in cancer research and potential therapeutic uses (Awad et al., 2015).
Reactivity and Synthesis of Novel Compounds
Ivanov, Shablykin, and Brovarets (2016) studied the reactivity of specific sulfonamido compounds, leading to the formation of new chemical structures. This research contributes to the broader field of organic chemistry and material science (Ivanov, Shablykin, & Brovarets, 2016).
Propriétés
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUIZHNSQDQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



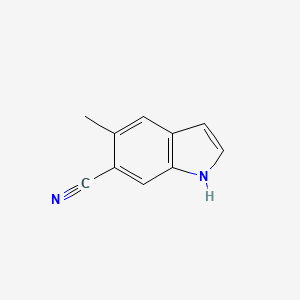

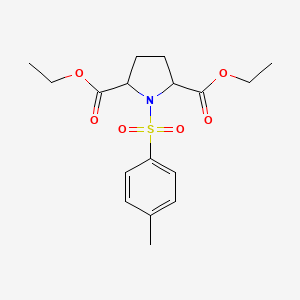
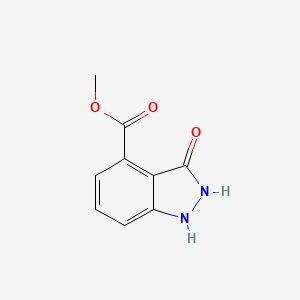
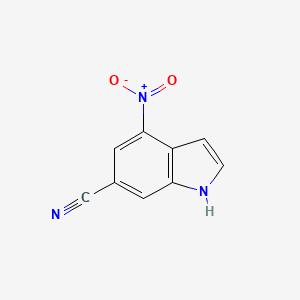
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
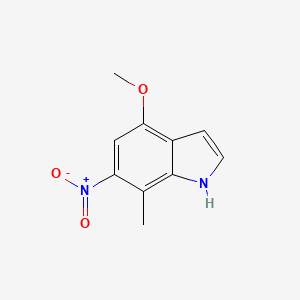
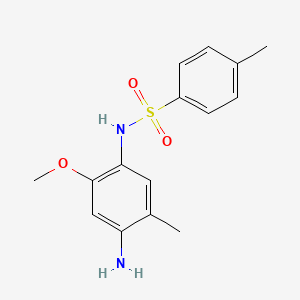
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
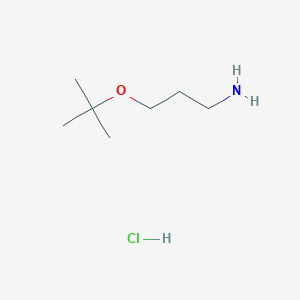
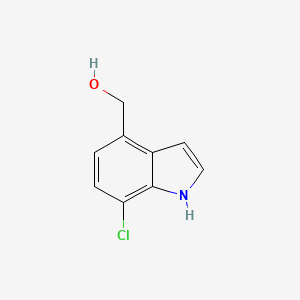
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
